Prodrug-Mediated MAO Inhibition: Delayed Onset and Sustained Duration vs. Parent Tranylcypromine
ATCP acts as a prodrug that is metabolically converted to tranylcypromine in vivo, yielding fundamentally different pharmacodynamics. The in vitro MAO IC₅₀ of ATCP is only 1 mM (10⁻³ M), signifying negligible direct activity . However, in vivo it generates robust MAO inhibition that peaks later and persists longer than the parent drug.
| Evidence Dimension | In vivo MAO inhibition time course (% inhibition) after intraperitoneal administration |
|---|---|
| Target Compound Data | 0.4 mmol/kg ATCP: 0% (0.5 h), 13% (1.5 h), 73% (3 h), 90% (6 h), 89% (12 h), 74% (24 h) |
| Comparator Or Baseline | 0.015 mmol/kg tranylcypromine (TCP): 94% (0.5 h), 99% (1.5 h), 95% (3 h), 91% (6 h), 71% (12 h), 49% (24 h) |
| Quantified Difference | ATCP requires ~27-fold higher molar dose (0.4 vs 0.015 mmol/kg) to achieve comparable peak inhibition; onset is delayed (~3 h vs <0.5 h) and duration is extended (74% remaining at 24 h vs 49% for TCP). |
| Conditions | Rat brain MAO activity assayed ex vivo with serotonin as substrate; single i.p. injection . |
Why This Matters
This differential activation rate allows researchers to study time-resolved MAO inhibition and the consequences of gradual LSD1/MAO target engagement, which is impossible with directly acting inhibitors.
- [1] Kang GI, Chung SY. Detection of N-acetyltranylcypromine and glucuronide of phenyl-hydroxylated N-acetyltranylcypromine from tranylcypromine-dosed rat urine: Pharmacological implications. Arch Pharm Res. 1986;9:99-110. View Source
